REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6](C=NO)[CH:5]=[CH:4][N:3]=1.CO.[CH2:13]([N:15](CC)CC)C>>[CH3:1][C:2]1[N:7]=[C:6]([NH:15][CH3:13])[CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=CC(=N1)C=NO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
To this mixture was added 3 g of a 10% palladium-on-carbon catalyst
|
Type
|
CUSTOM
|
Details
|
The autoclave was sealed
|
Type
|
CUSTOM
|
Details
|
purged twice with hydrogen gas
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with methanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=CC(=N1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |